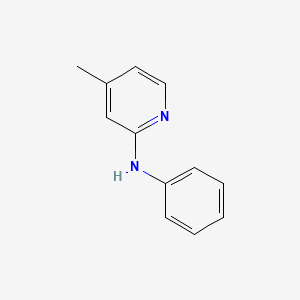

2-Anilino-4-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis and Material Science

The pyridine ring, an aromatic heterocycle isosteric with benzene (B151609), is a fundamental building block in a vast array of chemical disciplines. osti.govrcsb.org Its presence is ubiquitous, found in natural products like certain alkaloids and vitamins, and it serves as a core component in over 7,000 existing drug molecules. osti.gov The utility of the pyridine scaffold stems from its unique electronic properties, moderate basicity, and the ability to be functionalized at various positions. lobachemie.com These characteristics make pyridine and its derivatives highly sought-after in medicinal chemistry for enhancing the solubility and bioavailability of molecules. lobachemie.comscbt.commdpi.com

In the realm of materials science and catalysis, pyridines are indispensable as ligands in coordination chemistry. purdue.edu The nitrogen atom provides a ready coordination site for a wide range of metal ions, allowing for the construction of complexes with tailored electronic, optical, and catalytic properties. purdue.edulobachemie.com The substituents on the pyridine ring play a crucial role in modulating these properties, making the synthetic methods to access functionalized pyridines a high-priority research area. purdue.edu

Overview of Anilino-Substituted Pyridines in Ligand Design and Functional Materials

Within the diverse family of pyridine derivatives, anilino-substituted pyridines, particularly 2-anilinopyridines, have emerged as a prominent class of ligands. The deprotonated form, the 2-anilinopyridinate anion, acts as an effective bidentate ligand, coordinating to metal centers through both the pyridyl nitrogen and the anilino nitrogen atoms. This chelation forms stable, six-membered rings with metal ions.

This ligand framework has been extensively used in the synthesis of metal-metal bonded "paddlewheel" complexes, most notably with diruthenium cores. molbase.com Research has detailed the synthesis, electronic structure, and electrochemical properties of numerous diruthenium complexes supported by 2-anilinopyridinate (ap) ligands. scbt.commolbase.com These complexes exhibit multiple, stable oxidation states (such as Ru₂⁵⁺ and Ru₂⁶⁺), a property that is finely tunable by modifying the substituents on the anilino or pyridine rings. nih.govresearchgate.net This tunability makes them interesting candidates for applications in materials science and catalysis. Furthermore, derivatives of this class have been investigated for their uncoupling activity in mitochondria and as potent inhibitors of cyclin-dependent kinases (CDKs), highlighting their potential in bio-organic and medicinal chemistry. usm.myacs.org

Scope and Research Trajectories for 2-Anilino-4-methylpyridine

The specific compound, this compound, serves primarily as a ligand in coordination chemistry, where it is often abbreviated as 'ap-4-Me'. The main research trajectory for this compound has been its use in the synthesis and characterization of diruthenium paddlewheel complexes.

A key reaction involves the thermal ligand exchange between this compound and a diruthenium starting material, such as Ru₂(O₂CCH₃)₄Cl, to yield the complex Ru₂(ap-4-Me)₄Cl. researchgate.net Detailed studies have been conducted on the resulting complex, focusing on its structural and electrochemical properties. researchgate.net

One of the significant findings in the research of Ru₂(ap-4-Me)₄Cl is the specific arrangement of the four anilinopyridinate ligands around the diruthenium core. While several isomeric forms are possible for such complexes, the reaction with this compound specifically leads to the formation of the (3,1) isomer. researchgate.net In this isomer, three ligands are oriented in one direction and the fourth is oriented in the opposite direction.

The electrochemical behavior of Ru₂(ap-4-Me)₄Cl has been thoroughly investigated. The diruthenium core in this complex has a stable Ru₂⁵⁺ oxidation state. It can undergo reversible one-electron oxidation and reduction processes, allowing access to the Ru₂⁶⁺ and Ru₂⁴⁺ states, respectively. researchgate.net This redox activity is a central focus of the research on these types of molecules. Further studies have explored the reactivity of the complex with other molecules, such as carbon monoxide and cyanide, and its use in creating more complex, cyanido-bridged trinuclear ruthenium structures. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 19933-06-3 nih.gov |

| Molecular Formula | C₁₂H₁₂N₂ nih.gov |

| Molecular Weight | 184.237 g/mol nih.gov |

Electrochemical Data for the Diruthenium Complex Ru₂(ap-4-Me)₄Cl

The following table presents the half-wave potentials (E₁/₂) for the redox processes of the diruthenium complex formed with this compound ligands in a CH₂Cl₂ solution. Potentials are reported versus the ferrocene/ferrocenium (Fc/Fc⁺) couple.

| Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) |

| Ru₂⁶⁺/Ru₂⁵⁺ (Oxidation) | +0.13 |

| Ru₂⁵⁺/Ru₂⁴⁺ (Reduction) | -1.15 |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-10-7-8-13-12(9-10)14-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVIBLXEOUTRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 Anilino 4 Methylpyridine and Its Functionalized Derivatives

Direct Synthetic Routes to the 2-Anilino-4-methylpyridine Core

The construction of the this compound scaffold can be achieved through several strategic approaches, including multi-component reactions and the functionalization of pre-existing pyridine (B92270) rings.

Multi-component Reaction Strategies for N-Phenylated Aminopyridines

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like N-phenylated aminopyridines in a single step, which is valued for its atom economy and operational simplicity. rsc.orgpreprints.orgtcichemicals.com These reactions bring together three or more starting materials to form a product that incorporates the majority of the atoms from the reactants. tcichemicals.com For instance, a facile synthesis of N-substituted 2-aminopyridines can be accomplished through microwave-assisted MCRs, where reaction outcomes can be controlled by the basicity of the amine and the choice of solvent. rsc.org

One notable example is the Gröbcke-Blackburn-Bienaymé reaction, a three-component MCR that utilizes aldehydes, isonitriles, and α-aminoazines like 2-aminopyridine (B139424) to produce fused nitrogen-containing aromatic compounds. tcichemicals.com While not a direct route to this compound itself, these strategies highlight the power of MCRs in building the broader class of N-phenylated aminopyridines. tcichemicals.comnih.gov Researchers have also developed three-component reactions for synthesizing various pyridine derivatives, such as the reaction of ketones, cinnamaldehyde (B126680) derivatives, and ammonium (B1175870) acetate (B1210297) to yield functionalized pyridines. rsc.org

Directed Functionalization of 2-Amino-4-methylpyridine (B118599) Precursors

A more common and direct approach involves the coupling of a pre-formed pyridine unit with an aniline (B41778) derivative. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods generally involve the reaction of a 2-halopyridine (e.g., 2-chloro- or 2-bromopyridine) with aniline or its derivatives.

The synthesis of 2-anilinopyrimidines, a related class of compounds, has been achieved by reacting 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines under microwave irradiation. researchgate.net This demonstrates that nucleophilic aromatic substitution (SNAr) is a viable strategy, which can be applied to pyridine precursors. For the synthesis of this compound, the reaction would typically involve 2-chloro-4-methylpyridine (B103993) and aniline.

Another powerful method is the palladium-catalyzed C-H functionalization. nih.gov This approach allows for the direct formation of C-N bonds by activating a C-H bond on the pyridine ring, though it often requires a directing group to control regioselectivity. nih.govbeilstein-journals.org For example, 2-phenylpyridine (B120327) can be functionalized at the ortho-position of the phenyl ring through a palladium-catalyzed process where the pyridine nitrogen acts as a directing group. rsc.org

A patent describes a method starting from 2-amino-3-hydroxy-4-methylpyridine, which is then chlorinated to 2-amino-3-chloro-4-methylpyridine. google.com Subsequent dechlorination yields the target 2-amino-4-methylpyridine. google.com This precursor, 2-amino-4-methylpyridine, is a commercially available starting material that can then be arylated to form the desired anilino-substituted product. sigmaaldrich.comnih.gov

Industrial and Scalable Synthesis Considerations

For a synthetic route to be industrially viable, it must be scalable, cost-effective, and efficient. nih.govbeilstein-journals.orgmdpi.com A patent for the synthesis of 2-amino-4-methylpyridine highlights a process designed for industrial operation. google.com It starts from ethyl 2-(4-methylfuran) formate (B1220265) and proceeds through ring expansion, chlorination, and dechlorination, specifically avoiding the formation of hard-to-separate byproducts. google.com The purification method, involving salification and extraction, is also designed for large-scale production, yielding a product with over 98% purity. google.com

The development of scalable routes often focuses on minimizing the use of expensive transition-metal catalysts and avoiding difficult chromatographic purifications. nih.govbeilstein-journals.org For example, an efficient SNAr approach for producing 2-aryl pyrimidines was developed that avoids precious metals and operates at room temperature, making it suitable for large-scale synthesis. nih.gov Similar principles are sought for the production of 2-anilinopyridines. A patent also details a method for selectively producing 2-methylpyridine (B31789) from aniline using a β zeolite catalyst, which can be tuned by temperature to produce diphenylamine (B1679370) as an alternative product, showcasing an industrial approach to pyridine synthesis. epo.org

Synthesis of Advanced this compound Derivatives

Functionalization of the core this compound structure is crucial for tuning its chemical and physical properties, often in the context of developing materials or therapeutic agents.

Introduction of Electron-Withdrawing and Electron-Donating Substituents

The introduction of various functional groups onto the this compound scaffold can be achieved by using substituted starting materials or by direct functionalization of the parent molecule.

For instance, in the synthesis of related 2-anilinopyrimidines, a range of anilines bearing both electron-donating and electron-withdrawing substituents were successfully coupled with a chloropyrimidine core. researchgate.net This suggests that a similar strategy, reacting substituted anilines with 2-chloro-4-methylpyridine, would be effective for generating a library of derivatives.

Direct C-H functionalization offers a modern approach to introduce substituents. beilstein-journals.org Palladium-catalyzed reactions, often directed by the pyridine nitrogen, can be used to introduce aryl or alkyl groups at specific positions on the pyridine or aniline ring. rsc.org For example, Pd(II)-catalyzed cyclization of N-aryl-2-aminopyridines with various partners like vinyl azides or 2-iodobenzoic acids has been used to construct more complex fused systems, demonstrating the reactivity of the C-H bonds on the anilino moiety. rsc.org

The table below summarizes examples of reactions used to functionalize N-aryl-2-aminopyridines, which are applicable to the this compound system.

| Reaction Type | Catalyst/Reagents | Product Type | Ref |

| Carbonylative Cyclization | Pd(OAc)₂, CO gas | 11H-pyrido[2,1-b]quinazolin-11-ones | rsc.org |

| Cyclization with Vinyl Azides | Pd(OAc)₂ | 2-Aryl-1H-benzo[d]imidazoles | rsc.org |

| Annulation with Bicyclic Alkenes | Rh(III) catalyst | Fused Heterocycles | rsc.org |

| Acylation (Three-component) | PdCl₂, Cu(OAc)₂, CO, DMF | N-methyl-N-phenyl-2-aminopyridine derivatives | rsc.org |

Post-Synthetic Modification Strategies on the Anilino Moiety

Once the this compound core is assembled, further modifications can be made, particularly on the more reactive aniline ring. Early research showed that the aniline part of similar molecules is a suitable site for diverse modifications. nih.gov

Electrophilic aromatic substitution reactions such as nitration, halogenation, or acylation can be performed on the aniline ring. The position of substitution (ortho, meta, or para) will be directed by the activating amino group and the deactivating effect of the pyridinyl substituent.

For example, a study on GPR88 agonists designed a series of analogues by introducing a variety of substituents at different positions of the phenyl ring of an aniline moiety, highlighting the feasibility of such modifications. nih.gov Another study focused on designing 2'-anilino-4,4'-bipyridines by substituting the aniline ring to achieve selectivity for specific kinase inhibitors. nih.gov Post-synthetic reduction of a nitro group to an amine on a related scaffold has also been demonstrated, which provides a handle for further functionalization. cardiff.ac.uk These examples underscore the chemical tractability of the anilino moiety for structural diversification.

Regioselective Functionalization Approaches

The selective introduction of functional groups onto the this compound scaffold is a critical endeavor for modulating its chemical and biological properties. Regioselective functionalization can be broadly categorized by the targeted substructure: the pyridine ring, the aniline ring, or the 4-methyl group. These approaches leverage the intrinsic electronic properties of the molecule and employ a range of modern synthetic strategies, including directed C-H activation and radical reactions.

Functionalization of the Pyridine Ring

The pyridine ring presents several sites for functionalization, but its electron-deficient nature poses challenges for traditional electrophilic substitution. beilstein-journals.org Consequently, specialized methods are required to achieve regioselectivity.

Activation via N-Oxide Formation: A common strategy to enhance the reactivity of the pyridine ring is through the formation of the corresponding N-oxide. researchgate.net Oxidation of the pyridine nitrogen atom alters the electronic distribution of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack and facilitating C-H activation. nih.gov Palladium-catalyzed C-H functionalization of pyridine N-oxides allows for highly selective ortho-alkenylation and direct arylation. researchgate.net For instance, the reaction of a pyridine N-oxide with an alkene in the presence of a palladium catalyst can yield the ortho-alkenylated product with high selectivity. researchgate.net This activation strategy is crucial for overcoming the inherent low reactivity of the pyridine ring toward substitution reactions. beilstein-journals.org

C4-Alkylation via Minisci Reaction: The Minisci reaction provides a powerful method for the direct alkylation of electron-deficient heterocycles like pyridine. wikipedia.org This radical-based approach involves the addition of a nucleophilic carbon radical to a protonated N-heterocycle. wikipedia.orgchim.it While regioselectivity can be a challenge, often yielding mixtures of C2 and C4 isomers, conditions can be optimized to favor C4 substitution. rsc.orgacs.org The use of specific radical precursors and reaction conditions allows for the introduction of various alkyl groups at the C4 position. nih.gov This method is particularly valuable as it allows for direct C-H functionalization, avoiding the need for pre-functionalized starting materials. wikipedia.org

Table 1: Examples of Minisci-Type C4-Alkylation of Pyridine Derivatives

| Pyridine Substrate | Radical Precursor | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyridine | Pivalic Acid | AgNO₃, (NH₄)₂S₂O₈ | H₂SO₄/H₂O | 2-tert-Butylpyridine & 4-tert-Butylpyridine | Variable | wikipedia.org |

| 3-Fluoropyridine | Aryl Boronic Acid | AgNO₃, K₂S₂O₈ | DCM/H₂O, rt | 4-Aryl-3-fluoropyridine | 61% | rsc.org |

| Pyridine with Blocking Group | Carboxylic Acid | AgNO₃, (NH₄)₂S₂O₈ | DCE/H₂O, 50 °C | C4-Alkylated Pyridine | Good | nih.gov |

Functionalization of the 4-Methyl Group: The methyl group at the C4 position is also a target for functionalization. C-H bond activation of the methyl group can be achieved using rare-earth metal catalysts. mdpi.com For example, yttrium complexes have been used to initiate polymerization from α-methylpyridine substrates, demonstrating the feasibility of activating this position. mdpi.com

Functionalization of the Anilino Ring

The amino group of the anilino moiety serves as a powerful directing group, facilitating regioselective functionalization at its ortho positions.

Directed C-H Activation: Transition-metal-catalyzed C-H activation is a premier strategy for modifying the aniline ring. rsc.org The nitrogen atom of the amino group can coordinate to a metal center (e.g., palladium, rhodium), directing the catalytic functionalization to the ortho C-H bonds. acs.orgpkusz.edu.cn This chelation-assisted approach enables a variety of transformations, including arylation, alkenylation, and acylation, with high regioselectivity. uva.es Recent advancements have shown that unprotected anilines can be directly arylated at the ortho position using a palladium catalyst with a specialized cooperating ligand, such as [2,2′-bipyridin]-6(1H)-one. uva.esacs.org This method avoids the need for protecting group strategies, which are often required to prevent competing N-arylation (Buchwald-Hartwig amination). acs.org The choice of catalyst and ligand is crucial for controlling the chemoselectivity between C-H activation and C-N coupling. uva.esacs.org

Table 2: Ortho-Arylation of Unprotected Anilines via Directed C-H Activation

| Aniline Substrate | Aryl Halide | Catalyst System | Base | Solvent/Temp | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aniline | 4-tert-Butyl-1-iodobenzene | Pd(OAc)₂ / bipy-6-OH | Cs₂CO₃ | Pinacolone, 120 °C | 2-Amino-5-tert-butyl-1,1'-biphenyl | 72% | acs.org |

| 4-Fluoroaniline | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / bipy-6-OH | Cs₂CO₃ | Pinacolone, 120 °C | 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine | 65% | acs.org |

| 2-Methylaniline | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / bipy-6-OH | Cs₂CO₃ | Pinacolone, 120 °C | 3-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine | 68% | acs.org |

Picolinamide-Assisted Functionalization: Another approach involves the temporary installation of a directing group, such as picolinamide (B142947), onto the aniline nitrogen. This strategy has been successfully used for the iron-catalyzed ortho-trifluoromethylation of anilines. rsc.org The picolinamide group directs the functionalization before being subsequently cleaved, offering a versatile route to ortho-substituted anilines.

Coordination Chemistry and Ligand Design Principles of 2 Anilino 4 Methylpyridine

Ligand Properties and Coordination Modes of 2-Anilino-4-methylpyridine

The behavior of this compound as a ligand is governed by the presence of two potential nitrogen donor atoms: the pyridine (B92270) ring nitrogen and the exocyclic anilino nitrogen. The interplay between these sites, along with the steric and electronic influences of the methyl and anilino groups, dictates its coordination behavior.

This compound typically coordinates to metal centers through its pyridine nitrogen atom. This preference is observed in the formation of various metal complexes, including those with cobalt(II). researchgate.net In these instances, the ligand acts as a monodentate donor. However, upon deprotonation of the anilino group, the ligand becomes anionic, denoted as (ap-4-Me)⁻, and can act as a bridging ligand. In this form, it utilizes both the pyridine and the anilino nitrogen atoms to bind to two different metal centers, a coordination mode frequently observed in diruthenium complexes. nih.govacs.org This dual-binding capability is a key feature of its coordination chemistry.

The condensation of 2-amino-4-methylpyridine (B118599) with 1,2-dicyanobenzene can yield a tridentate ligand, 1,3-bis(2-(4-methylpyridyl)imino)isoindoline, which demonstrates the versatility of the aminopyridine scaffold in creating more complex ligand systems. researchgate.net

While often acting as a monodentate or bridging ligand, this compound can also participate in multidentate coordination, particularly when incorporated into larger ligand frameworks. After deprotonation, the resulting anilinopyridinate anion can act as a bidentate chelating ligand, binding to a single metal center through both the pyridyl and anilino nitrogen atoms. This chelation forms a stable five-membered ring and is a fundamental aspect of its coordination chemistry, as seen in various ruthenium complexes. nih.govacs.org

The ligand's versatility extends to forming part of more complex structures. For instance, it can act as a ligand in the formation of methoxo-bridged copper(II) complexes. sigmaaldrich.com The ability to form such diverse architectures highlights the significant role of this compound and its derivatives in the design of polynuclear and multidimensional coordination compounds.

Nitrogen Donor Site Characterization and Preferential Binding.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound has been extensively explored, leading to a variety of structurally characterized compounds. These studies have provided deep insights into the factors that control the formation of different coordination architectures.

A wide range of transition metal complexes featuring this compound have been reported.

Ruthenium (Ru): The reaction of this compound with diruthenium(II,II) acetate (B1210297) chloride results in the formation of a diruthenium(III,II) complex, Ru₂(ap-4-Me)₄Cl. nih.govacs.org This complex exists as a (3,1) isomer, where three of the four bridging anilinopyridinate ligands are oriented in one direction and the fourth in the opposite direction. acs.org Trinuclear ruthenium complexes have also been synthesized using this ligand. rsc.orgnih.gov

Cobalt (Co): Complexes of the type [Co(L)₂X₂], where L is 2-amino-4-methylpyridine and X is a halide or acetate, have been synthesized and characterized. researchgate.net In these mononuclear complexes, the ligand coordinates to the cobalt(II) center through the pyridine nitrogen. researchgate.net

Copper (Cu): this compound has been used to synthesize dimeric copper(II) acetate complexes, Cu₂(μ-OAc)₄(PhNHpy)₂. researchgate.net The ligand occupies the axial positions in the classic paddle-wheel structure. researchgate.net Copper(I) complexes with related pyridine ligands have also been investigated, often forming dimeric or polymeric structures. pjsir.org

Palladium (Pd): Palladium(II) complexes with various substituted pyridine ligands, including those related to this compound, have been prepared. rsc.orgacs.org These complexes are of interest for their potential catalytic applications. acs.org

Iron (Fe): Iron complexes with ligands derived from 2-amino-4-methylpyridine have been synthesized. researchgate.net For example, the tridentate ligand 1,3-bis(2-(4-methylpyridyl)imino)isoindoline forms octahedral complexes with iron(II). researchgate.net The study of such complexes is relevant to understanding spin crossover phenomena. academie-sciences.fr

Below is an interactive data table summarizing some of the synthesized transition metal complexes with this compound and its derivatives.

The coordination of this compound to metal centers can result in a variety of architectures, from simple discrete molecules to more complex dimeric and polymeric structures.

Discrete Mononuclear Complexes: In its neutral form, this compound can act as a monodentate ligand, leading to discrete mononuclear complexes like [Co(2-amino-4-methylpyridine)₂Cl₂]. researchgate.net

Dimeric Complexes: The deprotonated anilinopyridinate ligand is particularly adept at forming dimeric structures. A prime example is the diruthenium complex Ru₂(ap-4-Me)₄Cl, which features a paddle-wheel-type structure with a Ru-Ru bond bridged by four anilinopyridinate ligands. nih.govacs.org Dimeric copper(II) acetate complexes with this compound in the axial positions also showcase this structural motif. researchgate.net

Polymeric Architectures: While less common for this compound itself, related pyridine-based ligands can form one-dimensional polymeric chains. For instance, a cobalt(II) complex with 4-methylpyridine (B42270) and thiocyanate (B1210189) anions forms discrete complexes that are part of a larger crystal lattice. nih.gov The potential for this compound to act as a bridging ligand between multiple metal centers suggests its utility in constructing coordination polymers.

The final structure of a metal complex in the solid state is often influenced by the choice of counterion and the solvent used during crystallization.

Counterion Influence: The nature of the counterion can play a significant role in the properties of ionic metal complexes. nsf.govrsc.org For example, in palladium(II) complexes with pyridine ligands, different counterions (e.g., Cl⁻ vs. NO₃⁻) can affect the resulting coordination geometry and the packing of the molecules in the crystal lattice. acs.org The size and shape of the counterion can dictate how the complex units arrange themselves, influencing properties like solubility and even reactivity. nsf.govrsc.org

Formation of Discrete, Dimeric, and Polymeric Coordination Architectures.

Spectroscopic and Electronic Properties of this compound Coordination Compounds

The spectroscopic and electronic characteristics of coordination compounds derived from this compound are of significant interest, providing deep insights into the nature of metal-ligand interactions, the behavior of excited states, and the magnetic coupling between metal centers. The ligand's structure allows for the formation of complexes with unique electronic transitions and magnetic behaviors.

Metal-to-Metal Charge Transfer (MMCT) Phenomena

Metal-to-Metal Charge Transfer (MMCT) is a critical electronic transition observed in mixed-valence multinuclear coordination compounds. In complexes featuring the this compound (often abbreviated as ap-4-Me) ligand, this phenomenon is particularly evident and has been systematically studied, especially in diruthenium and other polynuclear systems. nih.govrsc.org These transitions involve the transfer of an electron from a lower-valent metal center to a higher-valent one upon absorption of light, typically in the near-infrared (NIR) region.

In a series of trinuclear ruthenium complexes with the general formula [Ru₂(ap-4-Me)₃(CH₃COO)N≡CRuCpMeₓ(dppe)][PF₆], the this compound ligand plays a crucial role in mediating the electronic communication between the metal centers. nih.gov Upon one-electron oxidation, these complexes exhibit distinct MMCT bands. nih.gov The energy of these MMCT bands is sensitive to the electronic environment. nih.govrsc.org For instance, as the electron-donating character of the auxiliary ligands on the terminal ruthenium atom increases, the Ru(II) → Ru₂(V,V) or Ru(II) → Ru₂(VI,II) MMCT bands shift to lower energies. nih.govrsc.org This relationship was confirmed by UV-vis-NIR spectroscopy and supported by Time-Dependent Density Functional Theory (TDDFT) calculations. nih.govrsc.org

The analysis of UV/Vis-NIR spectra in related cyanido-bridged diruthenium complexes suggests that MMCT occurs from the cyanido-N bound Ru₂⁵⁺ (S=3/2) core to the cyanido-C bound Ru₂⁵⁺ (S=1/2) core. researchgate.net The properties of the MMCT excited state, such as its lifetime, can be investigated using techniques like ultrafast time-resolved transient absorption spectroscopy. researchgate.net In some symmetrical tetranuclear cyanido-bridged complexes, MMCT rates have been determined to be on the order of 10¹³ to 10¹⁴ s⁻¹. researchgate.net

Table 1: Selected MMCT Data for this compound-Related Complexes

| Complex Type | Transition | MMCT Band Energy | Reference |

|---|---|---|---|

| Trinuclear Ruthenium | Ru(II) → Ru₂(V,V) / Ru(II) → Ru₂(VI,II) | Shifts to lower energy with increased electron donation | nih.govrsc.org |

| Cyanido-Bridged Diruthenium | Ru₂⁵⁺ (N-bound) → Ru₂⁵⁺ (C-bound) | Supported by TDDFT calculations | researchgate.net |

Electronic Absorption and Luminescence Behavior

The electronic absorption and luminescence properties of metal complexes are fundamentally linked to their molecular structure and the nature of their frontier orbitals. While specific luminescence data for this compound complexes are not extensively detailed in the provided context, studies on structurally related anilinopyridine and aminopyridine compounds offer valuable insights.

The electronic absorption spectra of complexes containing anilinopyridine-type ligands typically display intense bands in the UV region, which are assigned to intraligand (IL) π-π* transitions. uchile.cl For example, an iridium(III) complex incorporating a di(2-picolyl)anilino-appended bipyridine ligand shows high-energy absorption bands between 250–340 nm. uchile.cl A lower energy absorption band can also appear, influenced by the electron-donating nature of the amino group. uchile.cl The electronic reflectance spectra of 2-N-phenylamino-methyl-nitropyridine isomers, which are structurally similar to the title compound, show broad absorption spanning the 200–600 nm wavelength region. mdpi.com

Luminescence in such compounds often originates from metal-to-ligand charge transfer (MLCT) or ligand-centered (LC) excited states. uchile.clrsc.org For instance, cyclometalated iridium(III) complexes are well-known for their phosphorescent properties. uchile.cl The emission spectra of 2-N-phenylamino-3-nitro-4-methylpyridine (PA3N4MP) and 2-N-phenylamino-3-nitro-6-methylpyridine (PA3N6MP), when excited at 350 nm, show very broad spectral contours, indicating complex relaxation pathways of the electronically excited states. mdpi.com The PA3N4MP isomer displays emission in the 400–700 nm range, while the PA3N6MP isomer shows two intense bands between 400–550 nm and 550–700 nm. mdpi.com In some cases, the luminescence can be modulated by the presence of other metal ions, leading to applications in chemical sensing. uchile.cl

Table 2: Electronic Spectra Data for Structurally Related Compounds

| Compound/Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Notes | Reference |

|---|---|---|---|---|

| 2-amino-3-methylpyridinium 3,5-dinitrobenzoate (B1224709) (AMPDB) | 265 | 525 (Green) | Absorption assigned to n-π* transition. | researchgate.net |

| Iridium(III) complex with di(2-picolyl)anilino-appended bipyridine | 250-340, 449 | Blue-shifted upon Zn²⁺ binding | High energy bands are IL (π-π*). | uchile.cl |

| 2-N-phenylamino-3-nitro-4-methylpyridine (PA3N4MP) | 200-600 (reflectance) | 400-700 (broad) | Excited at 350 nm. | mdpi.com |

Magnetic Properties in Metal Complexes

The this compound ligand and its analogues can be used to synthesize mono- and polynuclear metal complexes that exhibit interesting magnetic properties, including paramagnetism, antiferromagnetism, and ferromagnetism. The magnetic behavior is dictated by the electronic configuration of the metal ion(s), the coordination geometry, and the extent of magnetic exchange interactions mediated by the bridging ligands.

Cobalt(II) complexes with 2-amino-4-methylpyridine, such as [Co(L)₂(Cl)₂], have been shown to be high-spin cobalt(II) systems, with room temperature magnetic moments ranging from 4.58 to 5.29 B.M. researchgate.net These values are typical for octahedral or tetrahedral Co(II) and indicate the paramagnetic nature of the mononuclear units. researchgate.net

In dinuclear complexes, the bridging framework allows for magnetic coupling between the metal centers. Adducts of metal acetates with 2-anilinopyridine (B1266264), such as the dimeric copper(II) complex Cu₂(μ-OAc)₄(PhNHpy)₂, exhibit strong antiferromagnetic coupling, with a singlet-triplet energy separation (-2J) of 286 cm⁻¹. researchgate.net Similarly, the corresponding cobalt(II) and nickel(II) compounds are also proposed to be dimeric and show strong antiferromagnetism, with -2J values of 324 cm⁻¹ and 382 cm⁻¹, respectively. researchgate.net The subnormal magnetic moments observed for some dinuclear copper(II) complexes at room temperature (e.g., 1.45–1.64 B.M. per Cu(II) ion) are also indicative of significant electronic coupling between the two metal centers through a superexchange pathway. mdpi.com

Table 3: Magnetic Properties of Metal Complexes with this compound and Related Ligands

| Complex | Metal Ion(s) | Magnetic Moment (μ_eff) [B.M.] | Coupling Constant (2J) [cm⁻¹] | Magnetic Behavior | Reference |

|---|---|---|---|---|---|

| [Co(2-amino-4-methylpyridine)₂(Cl)₂] | Co(II) | 4.58–5.29 | N/A | High-spin Paramagnetic | researchgate.net |

| Cu₂(μ-OAc)₄(2-anilinopyridine)₂ | Cu(II) | - | -286 | Antiferromagnetic | researchgate.net |

| Dimeric Co(OAc)₂(2-anilinopyridine) | Co(II) | - | -324 | Antiferromagnetic | researchgate.net |

| Dimeric Ni(OAc)₂(2-anilinopyridine) | Ni(II) | - | -382 | Antiferromagnetic | researchgate.net |

| Dinuclear Schiff Base Complex | Co(II) | 2.16–2.80 | - | Spin-spin interaction | researchgate.netmdpi.com |

Catalytic Applications and Mechanistic Investigations of 2 Anilino 4 Methylpyridine Complexes

Homogeneous Catalysis Mediated by 2-Anilino-4-methylpyridine Metal Complexes

Complexes of this compound are effective in homogeneous catalysis, where the catalyst and reactants are in the same phase. This allows for high reactivity and selectivity under often mild conditions. Research in this area has focused on fundamental organic transformations such as oxidation, hydrogenation, and carbon-hydrogen (C-H) bond activation.

Oxidation Reactions (e.g., Alcohol Oxidation)

While direct studies on alcohol oxidation using this compound complexes are emerging, the broader family of pyridine-containing ligands is well-established in catalytic oxidation. For instance, the oxidation of 4-methylpyridine (B42270) itself on vanadium-oxide-based catalysts is a significant industrial process for producing pyridine-4-carbaldehyde and isonicotinic acid, a precursor to various pharmaceuticals. mdpi.com Modifying vanadium oxide catalysts with tin dioxide (SnO₂) and titanium dioxide (TiO₂) has been shown to increase catalytic activity and shift the optimal reaction temperature to a lower range.

In a related context, manganese (Mn) and copper (Cu) complexes featuring N-donor Schiff base ligands, which share structural motifs with anilino-pyridines, are known to catalyze the oxidation of alcohols and other substrates. nih.govresearchgate.net For example, supramolecular dimeric Mn(III) complexes have been studied for the catalytic oxidation of styrene (B11656), yielding products like styrene oxide and benzaldehyde. nih.gov These related systems highlight the potential of the nitrogen-donor environment provided by ligands like this compound to stabilize metal centers and facilitate oxidative transformations.

| Catalyst System | Temperature for Max. Yield (°C) | Substrate Conversion (%) | Product |

|---|---|---|---|

| V₂O₅ | ~370 | ~70 | Pyridine-4-carbaldehyde |

| V₂O₅-SnO₂ | ~350 | ~85 | Pyridine-4-carbaldehyde |

| V₂O₅-TiO₂ | ~340 | ~95 | Pyridine-4-carbaldehyde |

| V₂O₅-TiO₂-SnO₂ | ~330 | >95 | Pyridine-4-carbaldehyde |

Transfer Hydrogenation of Organic Substrates (e.g., Ketones)

Transfer hydrogenation is a powerful technique for the reduction of organic compounds, such as ketones to alcohols, using readily available hydrogen donor molecules like isopropanol (B130326). polimi.it Metal complexes containing pyridine-based ligands are widely used as catalysts for these reactions. kyoto-u.ac.jpscispace.com While specific data on this compound complexes is limited, studies on structurally similar imino-pyridine and amino-pyridine ligands provide significant insight.

For example, nickel(II) complexes with imino-pyridine ligands have demonstrated moderate to good activity in the transfer hydrogenation of various ketones. researchgate.net The catalytic activity is influenced by the structure of the ligand and the nature of the ketone substrate. researchgate.net Similarly, ruthenium(II) complexes are also highly effective, often requiring a base as a co-catalyst to facilitate the reaction. polimi.itresearchgate.net These systems underscore the importance of the ligand in tuning the electronic and steric properties of the metal center to achieve efficient hydrogen transfer.

| Catalyst | Ligand (L) | Catalyst Loading (mol%) | Conversion (%) | Turnover Number (TON) |

|---|---|---|---|---|

| Ni1 | 2,6-diisopropyl-N-[(pyridin-2-yl)methylene]aniline | 0.5 | 63 | 126 |

| Ni2 | 2,6-diisopropyl-N-[(pyridin-2-yl)ethylidene]aniline | 0.5 | 55 | 110 |

| Ni3 | 2,6-dimethyl-N-[(pyridin-2-yl)methylene]aniline | 0.5 | 58 | 116 |

| Ni4 | 2,6-dimethyl-N-[(pyridin-2-yl)ethylidene]aniline | 0.5 | 41 | 82 |

C-H Bond Activation Processes

The direct functionalization of otherwise inert C-H bonds is a primary goal in modern synthetic chemistry. The this compound ligand (also known as 4-methyl-N-phenylpyridin-2-amine) has been successfully employed in this area. The pyridine (B92270) nitrogen atom can act as a directing group, guiding a metal catalyst to a specific C-H bond to enable selective reactions. acs.orgresearchgate.net

A notable example is the palladium(II)-catalyzed direct ortho-arylation of 4-methyl-N-phenylpyridin-2-amine. figshare.com In this process, the ligand itself serves as the substrate. The palladium catalyst, guided by the pyridine nitrogen, selectively activates a C-H bond on the ortho position of the aniline (B41778) ring, allowing for the formation of a new carbon-carbon bond with an aryl halide. This reaction provides a direct route to more complex biaryl amine structures, which are valuable in materials science and medicinal chemistry. figshare.com

| Arylating Agent (Ar-I) | Product | Yield (%) |

|---|---|---|

| 4-Iodotoluene | N-(4-methylpyridin-2-yl)-[1,1'-biphenyl]-2-amine | 85 |

| 1-Iodo-4-methoxybenzene | 4'-Methoxy-N-(4-methylpyridin-2-yl)-[1,1'-biphenyl]-2-amine | 82 |

| 1-Iodo-4-(trifluoromethyl)benzene | N-(4-methylpyridin-2-yl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine | 75 |

| 1-Iodo-3-nitrobenzene | N-(4-methylpyridin-2-yl)-3'-nitro-[1,1'-biphenyl]-2-amine | 68 |

Heterogeneous Catalysis and Material Immobilization

To overcome challenges associated with catalyst separation and reuse in homogeneous systems, researchers focus on immobilizing these complexes onto solid supports. nsf.gov This creates heterogeneous catalysts that are easily separated from the reaction mixture, enhancing their practical utility and sustainability. wikipedia.org

Development of Supported Catalytic Systems

Homogeneous catalysts, such as metal complexes of this compound, can be anchored to various solid materials. Common supports include inorganic oxides like silica, polymers, and magnetic nanoparticles. researchgate.netjst.go.jpnih.gov For example, Schiff base copper(II) complexes have been grafted onto magnetic graphene oxide. researchgate.net This approach combines the high catalytic activity of the molecular complex with the practical advantages of a solid support, particularly the ease of separation using an external magnet. researchgate.net Polymeric materials, such as those containing imidazole (B134444) units, have also been used to immobilize palladium and copper catalysts, creating highly active systems for various organic transformations. jst.go.jp These strategies could readily be applied to complexes of this compound to generate robust heterogeneous catalysts.

Recyclability and Stability of Catalytic Frameworks

A key advantage of heterogeneous catalysts is their potential for recycling. researchgate.net An ideal supported catalyst maintains its structural integrity and catalytic activity over multiple reaction cycles. For instance, a Schiff base Cu(II) complex immobilized on magnetic nanoparticles was recovered via magnetic decantation and reused for five consecutive cycles in the synthesis of pyranopyridine derivatives with only a minor drop in efficiency. researchgate.net Similarly, other polymer-bound catalysts have demonstrated the ability to be recycled multiple times without a significant loss in performance or selectivity. nih.gov The development of such stable and recyclable frameworks is crucial for the industrial application of catalysts derived from this compound and related ligands, promoting more sustainable and cost-effective chemical synthesis. researchgate.netnih.gov

| Reaction Cycle | Product Yield (%) |

|---|---|

| 1st | 95 |

| 2nd | 94 |

| 3rd | 92 |

| 4th | 91 |

| 5th | 90 |

Mechanistic Studies of Catalytic Cycles

The efficiency and selectivity of catalysts derived from this compound are deeply rooted in the intricate details of their reaction mechanisms. Understanding the catalytic cycle at a molecular level is paramount for optimizing existing catalytic systems and designing new, more effective catalysts. This section delves into the mechanistic investigations of catalytic cycles involving this compound complexes, focusing on the influence of the ligand architecture, the nature of the active species, and the kinetics and thermodynamics of the reactions.

Role of Ligand Structure in Modulating Catalytic Activity and Selectivity

The structure of the this compound ligand is a critical determinant of the catalytic performance of its metal complexes. The electronic and steric properties of the ligand, governed by the anilino and methyl substituents on the pyridine ring, directly influence the environment around the metal center, thereby modulating catalytic activity and selectivity.

The electronic nature of the pyridine ligand, specifically its basicity, has been shown to strongly correlate with the catalytic activity of its palladium(II) complexes in reactions such as the reduction of aromatic nitro compounds. acs.org Generally, the catalytic activity of Pd(II) complexes increases with decreasing basicity of the pyridine ligand. acs.org This suggests that pyridine ligands with electron-withdrawing substituents, which decrease the electron density on the nitrogen atom, can enhance the catalytic process. In the context of this compound, the anilino group (a potential electron-donating group) and the methyl group (an electron-donating group) would increase the basicity of the pyridine ring compared to unsubstituted pyridine. This increased basicity could, in some catalytic systems, lead to lower activity if the rate-determining step involves a process favored by a more electrophilic metal center.

Conversely, in other reactions like Pd-catalyzed cross-coupling, the use of more basic ligands can lead to an increase in reaction yield. acs.org The steric hindrance provided by substituents on the pyridine ring also plays a crucial role. For instance, substituents at the 2- and 6-positions can significantly impact the coordination geometry and the accessibility of the metal center to substrates. In this compound, the anilino group at the 2-position introduces steric bulk that can influence the regioselectivity of catalytic transformations. This steric hindrance can direct incoming substrates to coordinate in a specific orientation, thereby controlling the formation of a particular product isomer. For example, in C-H activation reactions, the steric profile of the ligand can dictate which C-H bond in a substrate is preferentially activated. nih.gov

The interplay between electronic and steric effects is often complex. The table below summarizes the expected influence of the substituents in this compound on catalytic properties based on general principles observed for related pyridine-ligated catalysts.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Catalysis |

| Anilino | 2 | Electron-donating (potentially) | High | Can influence regioselectivity; may affect substrate binding. |

| Methyl | 4 | Electron-donating | Low | Increases ligand basicity, potentially altering catalyst activity. |

The specific impact of the this compound ligand structure will ultimately depend on the specific metal and the catalytic reaction , as different reactions have different rate-determining steps and steric/electronic requirements.

Active Species Identification (e.g., Homogeneous vs. Nanoparticle)

A fundamental aspect of mechanistic studies is the identification of the true active catalytic species. In many transition metal-catalyzed reactions, the initially added complex, or "precatalyst," is not the species that participates in the main catalytic cycle. The active species can be a modified form of the initial complex, a lower oxidation state species, or even metallic nanoparticles.

For palladium-catalyzed reactions involving pyridine-type ligands, there is often a debate between a homogeneous catalytic cycle involving soluble Pd(0) or Pd(II)/Pd(IV) species and a heterogeneous mechanism mediated by palladium nanoparticles (PdNPs). mdpi.com In the reduction of nitrobenzene (B124822) to aniline using CO/H2O, it has been proposed that the catalytic cycle involves Pd(0) as a transient intermediate. mdpi.com Studies comparing the catalytic activity of Pd(II) complexes, pre-formed PdNPs stabilized by pyridine ligands, and commercial palladium black have shown that PdNPs exhibit the highest catalytic activity. mdpi.com This suggests that for this particular reaction, palladium nanoparticles are the active species. mdpi.com

The formation of PdNPs can be influenced by the pyridine ligand itself. The ligand can act as a stabilizing agent for the nanoparticles, preventing their aggregation into less active bulk metal. mdpi.com The nature of the pyridine ligand, including its electronic properties, can affect the size and shape of the resulting nanoparticles, which in turn influences their catalytic activity. acs.org For instance, it has been observed that the thermal decomposition of PdCl2(XnPy)2 complexes (where XnPy is a substituted pyridine) leads to Pd(0) particles of different shapes and sizes depending on the pyridine ligand used. acs.org

In contrast, many cross-coupling reactions, such as C-H arylation, are believed to proceed through a homogeneous catalytic cycle. nih.gov Mechanistic investigations involving related pyridine-based ligands have provided evidence for a cycle involving Pd(II) and Pd(IV) intermediates. nih.gov In these cases, the this compound ligand would remain coordinated to the palladium center throughout the catalytic cycle, influencing each elementary step, from C-H activation to reductive elimination. nih.gov

The determination of the active species often requires a combination of techniques, including kinetic studies, in-situ spectroscopy, and poisoning experiments. For instance, the use of mercury, a known poison for heterogeneous catalysts, can help to distinguish between homogeneous and nanoparticle catalysis.

Reaction Kinetic and Thermodynamic Analysis

Kinetic and thermodynamic analyses provide quantitative insights into the mechanism of a catalytic reaction. These studies help to identify the rate-determining step (RDS), understand the influence of reactant concentrations on the reaction rate, and determine the energetic profile of the catalytic cycle.

For palladium-catalyzed C-H arylation reactions with related pyridine-based directing groups, kinetic studies have been instrumental in elucidating the mechanism. nih.gov By systematically varying the concentrations of the substrate, oxidant, and catalyst, the kinetic order of the reaction with respect to each component can be determined. For example, in the Pd(OAc)2-catalyzed ortho-phenylation of 3-methyl-2-phenylpyridine, the reaction was found to be first order in the palladium catalyst and the iodonium (B1229267) salt oxidant, and zero order in the pyridine substrate under certain conditions. nih.gov This suggests that the turnover-limiting step of this transformation is the oxidation of a dimeric Pd(II) intermediate by the oxidant. nih.gov

Kinetic isotope effect (KIE) studies, where a hydrogen atom at the reaction site is replaced by deuterium (B1214612), are also powerful tools for probing the rate-determining step. A significant KIE (kH/kD > 1) indicates that the C-H bond cleavage is involved in the rate-determining step. In some C-H borylation reactions catalyzed by cobalt complexes with pyridine-diimine ligands, deuterium kinetic isotope effects supported an irreversible but not turnover-limiting C(sp2)–H oxidative addition. princeton.edu

Thermodynamic parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined by studying the effect of temperature on the reaction rate. These parameters provide information about the energy barrier of the reaction and the nature of the transition state. For the reduction of nitrobenzene catalyzed by PdCl2(Py)2, the reaction rate was found to increase with temperature, with the highest activity observed at 180 °C. acs.org

A hypothetical kinetic and thermodynamic data table for a reaction catalyzed by a this compound complex is presented below, illustrating the type of information that can be obtained from such studies.

| Parameter | Value | Interpretation |

| Reaction Order | ||

| [Catalyst] | 1 | The rate is directly proportional to the catalyst concentration. |

| [Substrate A] | 0 | The concentration of Substrate A does not affect the rate, suggesting it is involved in a fast step after the RDS. |

| [Substrate B] | 1 | The rate is directly proportional to the concentration of Substrate B, suggesting it is involved in the RDS. |

| Kinetic Isotope Effect (kH/kD) | 3.5 | A significant KIE indicates that C-H bond cleavage is part of the rate-determining step. |

| Thermodynamic Parameters | ||

| Activation Energy (Ea) | 85 kJ/mol | The energy barrier for the overall reaction. |

| ΔH‡ | 82 kJ/mol | The change in enthalpy to reach the transition state. |

| ΔS‡ | -20 J/(mol·K) | A negative entropy of activation suggests an associative mechanism or a more ordered transition state. |

By combining insights from the role of the ligand structure, the identification of the active species, and detailed kinetic and thermodynamic analysis, a comprehensive picture of the catalytic cycle for reactions involving this compound complexes can be constructed. This understanding is crucial for the rational design of more efficient and selective catalysts for a wide range of organic transformations.

Advanced Spectroscopic and Structural Characterization of 2 Anilino 4 Methylpyridine and Its Derivatives

X-ray Crystallography for Molecular and Supramolecular Architecture Determination

Single Crystal X-ray Diffraction Studies of Pure Compounds

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of pure crystalline compounds. uhu-ciqso.es This technique has been successfully employed to characterize a variety of pyridine (B92270) derivatives. For instance, the crystal structure of compounds like 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole has been confirmed using SC-XRD, revealing the precise arrangement of atoms and confirming the proposed chemical architecture. mdpi.com The method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions. uhu-ciqso.es While specific single-crystal data for the parent 2-Anilino-4-methylpyridine is not detailed in the provided results, the structural analysis of related compounds, such as (2-Anilino-4-methyl-thiazol-5-yl)(4-chloro-phenyl)methanone, demonstrates the power of this technique. nih.gov In this case, the analysis revealed three independent molecules in the asymmetric unit with slightly different conformations. nih.gov

X-ray Diffraction Analysis of Coordination Complexes and Co-crystals

X-ray diffraction is also instrumental in characterizing coordination complexes and co-crystals involving this compound derivatives. For example, the reaction of Co(NCS)2 with 4-methylpyridine (B42270) N-oxide resulted in two different coordination compounds, whose structures were determined by X-ray diffraction. researchgate.net One complex featured an octahedral coordination of the Co(II) cation, while the other displayed a trigonal–bipyramidal geometry. researchgate.net Similarly, the crystal structure of Cu2(μ-OAc)4(PhNHpy)2, an adduct of copper(II) acetate (B1210297) with 2-anilinopyridine (B1266264), was elucidated, showing a dimeric paddle-wheel structure with the 2-anilinopyridine ligands in the axial positions. researchgate.net These studies highlight how X-ray diffraction can reveal the coordination modes of ligands and the geometry of metal centers in complex structures.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Beyond determining the basic molecular structure, X-ray crystallography provides invaluable information about conformational analysis and the nature of intermolecular interactions that dictate the supramolecular architecture. These interactions, including hydrogen bonding and π-π stacking, are crucial in understanding the packing of molecules in the solid state. nih.govrsc.orgresearchgate.net

In the crystal structure of (2-Anilino-4-methyl-thiazol-5-yl)(4-chloro-phenyl)methanone, N-H···N and N-H···O hydrogen bonds were identified, which create a three-dimensional network. nih.gov The study of a series of isostructural group IIB coordination compounds demonstrated the importance of both π–π stacking and hydrogen-bonding interactions in governing the crystal packing. nih.gov Hirshfeld surface analysis is often used in conjunction with crystallographic data to quantify and visualize these intermolecular contacts. nih.gov The synergistic effect of hydrogen bonding and π-π stacking has been shown to be critical for the stability of supramolecular structures. researchgate.net For instance, in certain aryldipyrrolidones, hydrogen bonding can lead to unconventional columnar liquid-crystalline phases where the dye molecules are parallel to the columnar axis. rsc.org

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of a compound and for studying its conformational isomers. spectroscopyonline.com These techniques probe the vibrational modes of a molecule, which are sensitive to its structure, bonding, and environment.

FT-IR and FT-Raman spectroscopy have been extensively used to study pyridine derivatives. scispace.comresearchgate.net For instance, the vibrational spectra of 2-amino-3-methylpyridine (B33374) and 2-amino-4-methylpyridine (B118599) have been measured and analyzed with the aid of computational methods to provide detailed assignments of the vibrational bands. scispace.comresearchgate.net The positions and intensities of characteristic bands, such as N-H, C-H, C=N, and C-N stretching and bending vibrations, provide valuable structural information.

In studies of coordination complexes, such as those of 2-amino-4-methylpyrimidine (B85506) with tetracyanonickelate, vibrational spectroscopy helps to identify the coordination-sensitive ligand modes. dergipark.org.tr Shifts in the vibrational frequencies of the ligand upon coordination can indicate the site of metal binding. dergipark.org.tr For example, an upward frequency shift of the ring breathing mode and ring stretching modes in 2-amino-4-methylpyrimidine complexes suggested that the ring nitrogen, and not the amino nitrogen, was involved in complex formation. dergipark.org.tr

The table below summarizes key vibrational modes for related pyridine derivatives.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Technique | Reference |

| N-H stretching | 3200-3500 | IR, Raman | ias.ac.in |

| Aromatic C-H stretching | 3000-3100 | IR, Raman | ias.ac.in |

| C=N stretching (ring) | 1400-1600 | IR, Raman | dergipark.org.tr |

| C-N stretching | 1250-1350 | IR, Raman | ias.ac.in |

| Ring breathing | ~990 | Raman | dergipark.org.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H and ¹³C NMR are routinely used to characterize organic molecules.

For derivatives of 2-anilinopyridine, NMR spectroscopy is crucial for confirming their synthesis and elucidating their structure in solution. researchgate.netrsc.org For example, in the characterization of 4-amino-2-anilinopyridine and its diruthenium complex, both ¹H and ¹³C NMR spectroscopy were employed. researchgate.net The chemical shifts (δ) and coupling constants (J) of the protons and carbons provide a detailed map of the molecular structure. In some cases, the presence of multiple diastereoisomers in solution can be identified by NMR. researchgate.net While specific NMR data for this compound was not found in the provided search results, the analysis of related aniline (B41778) and pyridine derivatives demonstrates the utility of this technique. For instance, the ¹H NMR spectrum of an aniline derivative showed distinct signals for the aromatic protons and the NH proton, while the ¹³C NMR spectrum provided information about all the carbon atoms in the molecule. rsc.org

The following table presents typical ¹H and ¹³C NMR chemical shift ranges for related compounds.

| Nucleus | Functional Group | Chemical Shift Range (ppm) | Reference |

| ¹H | Aromatic H | 6.5 - 8.5 | rsc.org |

| ¹H | NH | Variable, often broad | mdpi.com |

| ¹H | CH₃ | ~2.3 | rsc.org |

| ¹³C | Aromatic C | 110 - 150 | rsc.org |

| ¹³C | CH₃ | ~20 | rsc.org |

Mass Spectrometry (e.g., MALDI-TOF) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique particularly well-suited for the analysis of a wide range of molecules, including organic compounds and polymers. wpmucdn.com

Electronic Spectroscopy (UV-Vis and Emission) for Photophysical Property Characterization

The electronic absorption and emission properties of this compound and its derivatives are of significant interest for understanding their behavior in various applications, including materials science and optoelectronics. The spectra are governed by the electronic transitions within the molecule, which are influenced by the interplay between the aniline and pyridine ring systems, as well as the nature and position of substituents.

The UV-Vis absorption spectrum of a molecule like this compound is influenced by its constituent chromophores, primarily the aniline and pyridine moieties. Aniline itself typically shows a primary absorption band around 230 nm and a secondary, less intense band around 280 nm. bethunecollege.ac.in Pyridine exhibits an absorption maximum near 257 nm. bethunecollege.ac.in The combination of these two rings through an amino bridge creates an extended conjugated system, leading to characteristic electronic transitions. Generally, absorption bands in the UV region can be attributed to spin-allowed π–π* transitions, while bands at longer wavelengths, sometimes with lower intensity, may arise from intramolecular charge transfer (ICT) from the electron-donating aniline part to the electron-accepting pyridine ring.

Research Findings

Detailed spectroscopic studies have been conducted on 2-anilinopyridine, a closely related parent compound, and various derivatives of this compound.

Research on 2-anilinopyridine reveals its fluorescence properties in different solvents. In tetrahydrofuran (B95107) (THF), it exhibits an excitation maximum at 277 nm and a fluorescence emission peak at 383 nm. tsijournals.com The fluorescence intensity is highest in THF compared to other solvents like ethyl acetate and ethanol. tsijournals.com This behavior is attributed to the increased degree of conjugation in the molecule compared to analogues like 2-N-piperidinopyridine, which fluoresces at shorter wavelengths and with lower intensity. tsijournals.com

The introduction of substituents onto the this compound framework significantly modulates the photophysical properties. A study on 2-N-phenylamino-4-methyl-3-nitropyridine (PA3N4MP) , a nitro derivative, provides insight into the effects of a strong electron-withdrawing group. The experimental reflectance UV-Vis spectrum of PA3N4MP shows a very strong and broad absorption band with a maximum around 400 nm. mdpi.com This significant red-shift compared to the parent aniline and pyridine systems is indicative of a strong intramolecular charge transfer character, enhanced by the nitro group. The emission spectrum of PA3N4MP, when excited at 350 nm, consists of a very broad spectral contour spanning from 400 nm to 700 nm. mdpi.com Theoretical calculations support these findings, with the calculated HOMO-LUMO energy gap for PA3N4MP being 3.13 eV, corresponding to a wavelength of 396 nm. mdpi.com

Metal complexes represent another class of derivatives with distinct photophysical properties. Gold(III) complexes incorporating 2-anilinopyridine (apy) as a cyclometalating ligand have been synthesized and studied. These complexes are noted to have emission wavelength maxima in the blue to sky-blue region of the electromagnetic spectrum. rsc.org Detailed photophysical investigations have shown that the emission properties of these complexes are predominantly dictated by the electronic characteristics of the cyclometalating 2-anilinopyridine ligand. rsc.org

The following tables summarize the photophysical data found in the literature for 2-anilinopyridine and a key derivative of this compound.

Table 1: Photophysical Data for 2-Anilinopyridine in Various Solvents Data sourced from Abdullah et al. tsijournals.com

| Solvent | Excitation λ (nm) | Emission λ (nm) |

|---|---|---|

| Tetrahydrofuran | 277 | 383 |

| Ethyl Acetate | 277 | 382 |

| Ethanol | 278 | 382 |

| Acetonitrile | 277 | 382 |

Table 2: Spectroscopic Data for 2-N-Phenylamino-4-methyl-3-nitropyridine (PA3N4MP) Data sourced from Pitucha et al. mdpi.com

| Data Type | Absorption λmax (nm) | Emission Range (nm) | Excitation λ (nm) |

|---|---|---|---|

| Experimental | ~400 | 400–700 | 350 |

Theoretical and Computational Chemistry of 2 Anilino 4 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the intrinsic properties of molecules like 2-anilino-4-methylpyridine. Methodologies such as Density Functional Theory (DFT), Hartree-Fock (HF), and Gaussian-n (G3, G4) models are employed to predict molecular characteristics with a high degree of accuracy. koreascience.krresearchgate.netwikipedia.org

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. myu-group.co.jp The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

Calculations on related pyridine (B92270) derivatives show that the introduction of different chemical groups can significantly alter the energy levels of the HOMO and LUMO, thereby narrowing the energy gap and influencing the molecule's electronic properties. myu-group.co.jp For instance, in a study of a substituted pyrrolidinone, the HOMO and LUMO energies were calculated using DFT at the B3LYP/6-31G* level to understand the electronic structure. arabjchem.org These calculations provide insights into the regions of the molecule that are most likely to act as electron donors or acceptors.

| Parameter | Energy (eV) |

| HOMO Energy | -8.805 |

| LUMO Energy | -3.084 |

| HOMO-LUMO Gap | 5.721 |

| Data derived from calculations on 2-methylpyridinium picrate. ijert.org |

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. qcware.comufba.br This is crucial for understanding the molecule's shape and how it interacts with other molecules.

For complex molecules, which can exist in multiple spatial arrangements or conformations, conformational analysis is performed. ufba.br This involves identifying the different stable conformers and their relative energies. Methods like potential energy surface scanning are employed to find all possible low-energy conformations. researchgate.net For instance, in a study of monoacyl aniline (B41778) derivatives, DFT calculations at the B3LYP/6-31G** level were used to perform geometry optimization for all rotamers. researchgate.net Similarly, studies on 2-amino-4-chlorophenol (B47367) using HF and DFT methods identified two stable conformers. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations help in the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule. researchgate.net By comparing the calculated frequencies with experimental data, the accuracy of the computational model and the structural assignments can be validated. scirp.org

DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used for these calculations. researchgate.net The calculated harmonic vibrational frequencies are often scaled to better match the experimental anharmonic frequencies. researchgate.net For example, a study on 2-aminopyridine (B139424) and 2-amino picoline involved recording their FT-IR and FT-Raman spectra and assigning the observed frequencies with the aid of normal coordinate analysis. researchgate.net Theoretical calculations on pyridine's excited states have also been used to simulate and interpret experimental absorption spectra. core.ac.uk

Reaction Mechanism and Pathway Exploration

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, including isomerization and dissociation pathways.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. chemrxiv.org Mapping the PES allows chemists to identify stable isomers (local minima), transition states (saddle points), and the pathways that connect them. iastate.edursc.org This is crucial for understanding how a reaction proceeds from reactants to products. chemrxiv.org

For example, the potential energy surface for the isomerization of the aniline radical cation to methylpyridine radical cations was explored using G3 model calculations. koreascience.kr This study investigated the possibility of the reaction proceeding through a 1H-azepine radical cation intermediate. koreascience.kr Similarly, the PES for the dissociation of the aniline ion was determined using DFT calculations to understand its fragmentation patterns. researchgate.netacs.org These studies often reveal that isomerization can be a key step preceding dissociation. iastate.edu

Kinetic Analysis

Once the potential energy surface is mapped, kinetic analysis can be performed to calculate reaction rates. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to compute the rates of unimolecular reactions. wikipedia.org It assumes that energy is rapidly distributed among all the vibrational modes of the molecule before the reaction occurs. wikipedia.org

RRKM calculations, based on the potential energy surface obtained from quantum chemical methods, have been used to analyze the kinetics of isomerization and dissociation of various aromatic molecular ions. koreascience.krresearchgate.net For instance, a kinetic analysis of the aniline radical cation using RRKM theory showed that isomerization to methylpyridine cations is unlikely to occur before dissociation. koreascience.kr In another study on the reaction of 4-methyl aniline with hydroxyl radicals, transition state theory and RRKM theory were used to calculate the rate constants for the dominant reaction paths. mdpi.com

Structure-Property Relationship Predictions

Computational chemistry offers powerful tools for the rational design of new molecules with improved characteristics, a process known as structure-based or ligand-based design. biointerfaceresearch.com This approach is used to predict how modifications to a parent structure, such as this compound, will affect its properties, thereby guiding synthetic efforts toward more promising candidates.

The process typically involves:

Defining a Target Property: The desired enhancement is identified, which could be improved biological activity (e.g., enzyme inhibition), better material properties (e.g., corrosion inhibition), or specific photophysical characteristics.

Scaffolding and Modification: The core structure of this compound is used as a scaffold. A virtual library of derivatives is created by computationally adding, removing, or substituting various functional groups at different positions on the aniline or pyridine rings.

Property Calculation: Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate key molecular descriptors for each designed derivative. These descriptors are correlated with the target property. For instance, in designing antioxidants, properties related to hydrogen atom transfer are calculated. irb.hr

Screening and Selection: The virtual library is screened based on the calculated properties, and the most promising derivatives are identified for synthesis and experimental validation.

For example, drawing parallels from studies on imidazo[4,5-b]pyridine derivatives, introducing electron-donating groups could enhance antioxidative features. irb.hr Similarly, in the context of anticancer drug design, modifications to an aminopyrimidine scaffold have been explored to improve potency and selectivity against specific protein targets like AXL kinase. biointerfaceresearch.com

| Derivative | Substituent | Targeted Property | Computational Rationale (based on related studies) |

|---|---|---|---|

| 2-(4-hydroxyanilino)-4-methylpyridine | -OH at para-position of aniline ring | Enhanced Antioxidant Activity | Electron-donating groups can improve hydrogen atom transfer properties, crucial for antioxidant action. irb.hr |

| 2-(3,4-dichloroanilino)-4-methylpyridine | -Cl at meta and para positions of aniline ring | Enhanced MDM2-p53 Inhibition | Chloro-substituted phenyl groups have been shown to improve binding affinity in protein pockets. semanticscholar.org |

| This compound-N-oxide | N-oxide on pyridine nitrogen | Increased Corrosion Inhibition | Increasing the electron density and number of heteroatoms can enhance adsorption on metal surfaces. tandfonline.com |

| 2-(4-(trifluoromethyl)anilino)-4-methylpyridine | -CF3 at para-position of aniline ring | Improved Kinase Binding Affinity | Electron-withdrawing groups can form specific interactions in kinase binding sites, improving inhibitory potency. mdpi.com |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. openaccessjournals.com This method is crucial in drug discovery for understanding how a potential drug molecule like this compound might interact with a biological target at the atomic level. openaccessjournals.comsmolecule.com

The docking process simulates the binding of the ligand into the active site of a protein. Algorithms generate numerous possible binding poses and use a scoring function to rank them based on their energetic favorability. openaccessjournals.com This allows researchers to:

Identify the most likely binding mode(s).

Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking.

Estimate the binding affinity of the ligand to the protein.

For this compound, a docking study would reveal how its structural features contribute to binding. The aniline -NH- group and the pyridine ring nitrogen can act as hydrogen bond donors and acceptors, respectively. The phenyl and methyl-substituted pyridine rings can engage in hydrophobic and π-stacking interactions with nonpolar and aromatic amino acid residues in the protein's binding pocket. biorxiv.org

| Molecular Moiety | Type of Interaction | Potential Interacting Protein Residue | Reference Interaction Type |

|---|---|---|---|

| Aniline N-H | Hydrogen Bond (Donor) | Aspartate, Glutamate (backbone carbonyl) | Key for anchoring ligands in binding sites. biorxiv.org |

| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Lysine, Arginine (side-chain amine) | Common in kinase inhibitor binding. mdpi.com |

| Aniline Phenyl Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Contributes to binding affinity. biorxiv.org |

| Pyridine Ring | Hydrophobic Interaction | Leucine, Valine, Alanine | Fills hydrophobic pockets in the active site. semanticscholar.org |

Theoretical studies are instrumental in understanding how organic molecules like this compound inhibit the corrosion of metals such as mild steel in acidic environments. researchgate.net The inhibition mechanism relies on the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier. tandfonline.comresearchgate.net Computational methods, particularly DFT, help elucidate the nature of this adsorption.

The adsorption can occur through two main mechanisms:

Physisorption: Involves electrostatic interactions between charged inhibitor molecules (which can become protonated in acid) and a charged metal surface. This type of interaction is generally associated with lower binding energies. tandfonline.com

Chemisorption: Involves charge sharing or donor-acceptor interactions between the inhibitor and the metal. This occurs via the donation of electrons from the inhibitor's high electron density centers (heteroatoms like nitrogen and π-electrons from aromatic rings) to the vacant d-orbitals of iron atoms on the steel surface. tandfonline.comresearchgate.net

Quantum chemical calculations provide parameters that correlate with a molecule's ability to act as a corrosion inhibitor. researchgate.net Key parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, enhancing adsorption. researchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and can lead to stronger adsorption and better inhibition efficiency. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying the most likely sites for electrophilic and nucleophilic attacks. mdpi.comtandfonline.com For this compound, the negative potential regions (electron-rich) would be concentrated around the nitrogen atoms, indicating these are the primary sites for interaction with the positively charged metal surface. mdpi.comscirp.org